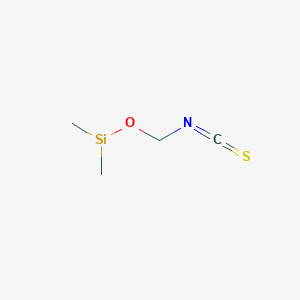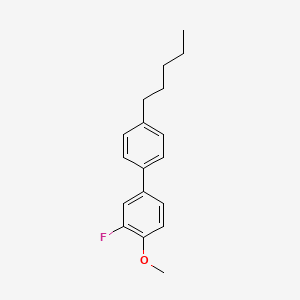
3-Fluoro-4-methoxy-4'-pentyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl is an organic compound with the molecular formula C18H21FO It is a derivative of biphenyl, where the biphenyl core is substituted with a fluoro group at the 3-position, a methoxy group at the 4-position, and a pentyl group at the 4’-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: Introduction of the fluoro group at the 3-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methoxylation: The methoxy group at the 4-position can be introduced via nucleophilic substitution reactions using methoxide ions.
Pentylation: The pentyl group at the 4’-position can be introduced through Friedel-Crafts alkylation using pentyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or aromatic rings.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced aromatic rings, alkanes.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s electronic properties, affecting its binding affinity to enzymes or receptors. The pentyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methoxy-1,1’-biphenyl: Lacks the pentyl group, resulting in different physical and chemical properties.
4-Methoxy-4’-pentyl-1,1’-biphenyl:
3-Fluoro-4’-pentyl-1,1’-biphenyl: Lacks the methoxy group, altering its electronic properties and interactions.
Uniqueness
3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl is unique due to the combination of fluoro, methoxy, and pentyl substituents on the biphenyl core. This unique substitution pattern imparts distinct electronic, steric, and lipophilic properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
88607-11-8 |
|---|---|
Fórmula molecular |
C18H21FO |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
2-fluoro-1-methoxy-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C18H21FO/c1-3-4-5-6-14-7-9-15(10-8-14)16-11-12-18(20-2)17(19)13-16/h7-13H,3-6H2,1-2H3 |
Clave InChI |
HFJDZNIMBVCBLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


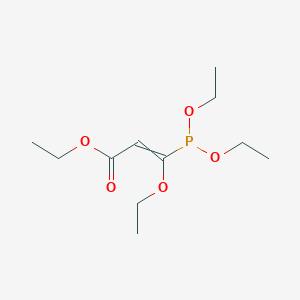

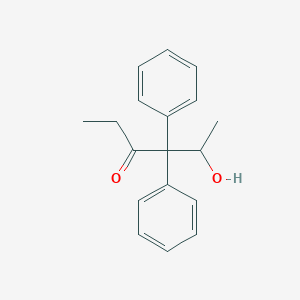
![2-Amino-3-[(methanesulfinyl)methyl]benzonitrile](/img/structure/B14377187.png)
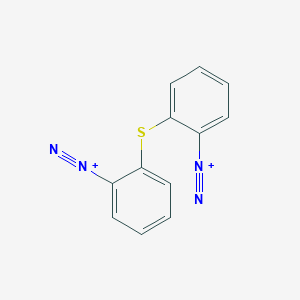
![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)
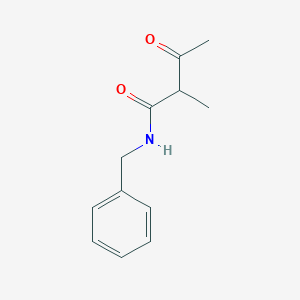
![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)
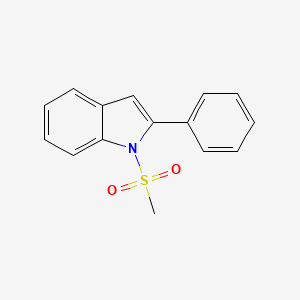
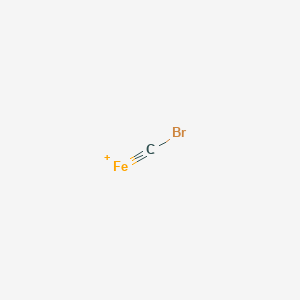
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)
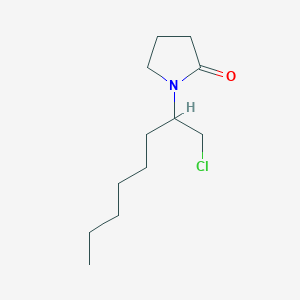
![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
